molecular formula C15H15N3O3 B4877297 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B4877297
M. Wt: 285.30 g/mol
InChI Key: JKFNGXDWYSIKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as DMQX, is a chemical compound that has been extensively studied in scientific research. DMQX is a potent antagonist of the ionotropic glutamate receptors, which are involved in neurotransmission in the central nervous system. DMQX has been used to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid acts as an antagonist of the ionotropic glutamate receptors, which are involved in neurotransmission in the central nervous system. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid binds to the receptor and prevents the binding of glutamate, the natural ligand of the receptor. This results in the inhibition of the receptor activity and the downstream signaling pathways.
Biochemical and Physiological Effects:
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been shown to reduce pain perception and improve learning and memory. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has also been shown to have anticonvulsant effects in animal models of epilepsy. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several advantages for use in lab experiments. It is a potent and selective antagonist of the ionotropic glutamate receptors, making it useful for studying the role of these receptors in various physiological and pathological processes. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is also relatively stable and easy to synthesize, making it accessible for use in many different labs.
One limitation of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is that it is not selective for a specific subtype of glutamate receptor. This can make it difficult to study the specific role of a particular receptor subtype in a given process. Another limitation is that 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. One area of interest is the development of more selective antagonists for specific subtypes of glutamate receptors. This would allow for more precise studies of the role of these receptors in various physiological and pathological processes.
Another area of interest is the development of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid derivatives with improved pharmacokinetic properties. This could lead to the development of new drugs for the treatment of neurodegenerative diseases and other conditions involving glutamate receptors.
Finally, there is interest in using 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid in combination with other drugs or therapies to enhance their efficacy. For example, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been shown to enhance the anticonvulsant effects of other drugs in animal models of epilepsy. This could have implications for the treatment of epilepsy and other conditions involving glutamate receptors.
In conclusion, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a potent antagonist of the ionotropic glutamate receptors that has been extensively studied in scientific research. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been used to investigate the role of glutamate receptors in various physiological and pathological processes and has potential applications in the treatment of neurodegenerative diseases and other conditions involving glutamate receptors. Further research is needed to fully understand the potential of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives in these areas.

Synthesis Methods

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a quinoline ring followed by the addition of a pyrazole ring and a carboxylic acid group. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been used to investigate the involvement of glutamate receptors in pain perception, learning and memory, epilepsy, and neurodegenerative diseases. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has also been used to identify the subtypes of glutamate receptors involved in these processes.

properties

IUPAC Name

5-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-17-13(15(20)21)9-11(16-17)14(19)18-8-4-6-10-5-2-3-7-12(10)18/h2-3,5,7,9H,4,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFNGXDWYSIKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCCC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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